Phenol, 4-(5-bromo-2,4-dimethoxybenzylidenamino)-
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Overview
Description
4-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a bromine atom, two methoxy groups, and a phenol group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 4-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL
- 4-[(E)-[(5-BROMO-2-FLUOROPHENYL)METHYLIDENE]AMINO]PHENOL
- 4-[(E)-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOL
Uniqueness
4-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]PHENOL is unique due to the presence of two methoxy groups, which can influence its reactivity and biological activity. These groups can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C15H14BrNO3 |
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Molecular Weight |
336.18 g/mol |
IUPAC Name |
4-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H14BrNO3/c1-19-14-8-15(20-2)13(16)7-10(14)9-17-11-3-5-12(18)6-4-11/h3-9,18H,1-2H3 |
InChI Key |
HOHLEYNZZZDPNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=NC2=CC=C(C=C2)O)Br)OC |
Origin of Product |
United States |
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